![molecular formula C11H16ClNO B1374157 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1343709-15-8](/img/structure/B1374157.png)
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine
Vue d'ensemble
Description
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro group and an isopropoxy group attached to a phenyl ring, along with an ethylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 1-(2-isopropoxyphenyl)-ethylamine.
Substitution: Formation of 1-(2-hydroxy-4-isopropoxyphenyl)-ethylamine or 1-(2-amino-4-isopropoxyphenyl)-ethylamine.
Applications De Recherche Scientifique
1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The ethylamine side chain can also play a role in its activity by interacting with amino acid residues in the target proteins.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-methoxyphenyl)-ethylamine: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(2-Chloro-4-ethoxyphenyl)-ethylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(2-Chloro-4-propoxyphenyl)-ethylamine: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2-chloro-4-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIHAKSCSSGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


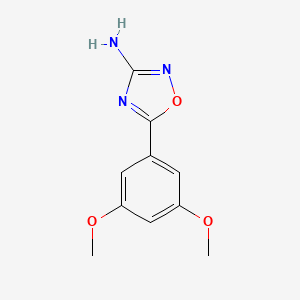
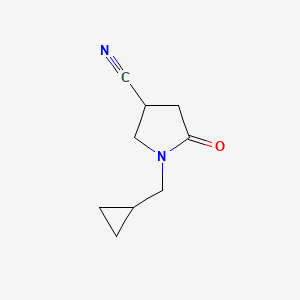
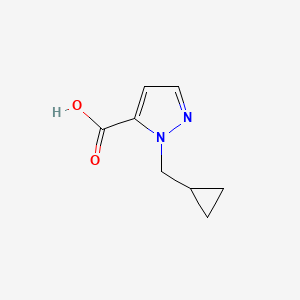
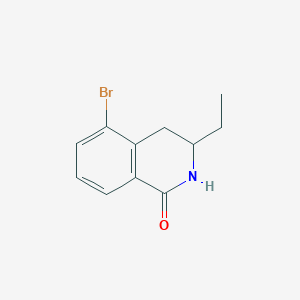
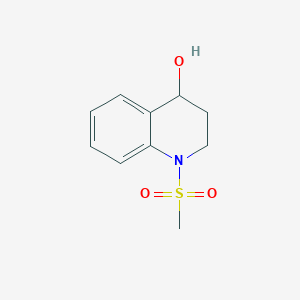

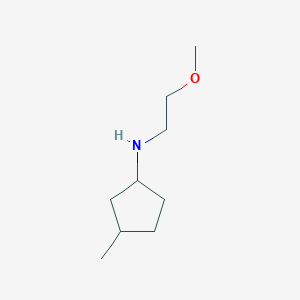

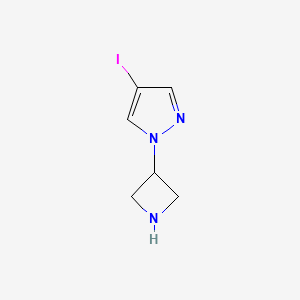
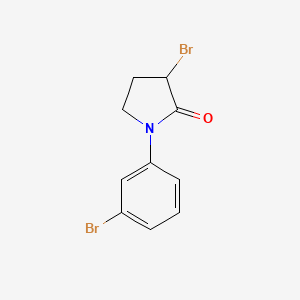
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)



